N'-(4-methylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
N'-(4-methylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a structurally complex molecule featuring a pyrrolidine ring substituted with a thiophene-2-sulfonyl group, an ethanediamide linker, and a 4-methylphenyl substituent. This compound’s design integrates multiple pharmacophoric elements: the thiophene-sulfonyl moiety may enhance solubility and binding interactions, the pyrrolidine ring contributes conformational rigidity, and the ethanediamide linker facilitates hydrogen bonding.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-6-8-14(9-7-13)20-18(23)17(22)19-12-15-4-2-10-21(15)27(24,25)16-5-3-11-26-16/h3,5-9,11,15H,2,4,10,12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQYDCSRAGQAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties based on the evidence:
Key Comparisons
Sulfonamide Functionality :
- The target compound’s thiophene-2-sulfonyl group distinguishes it from simpler sulfonamide analogs (e.g., ). Thiophene’s aromaticity and sulfur atom may enhance binding to metalloenzymes or ion channels compared to phenylsulfonamides.
- In contrast, 4-methyl-N-(4-methylphenylsulfonyl)thiazol-2-amine () lacks the pyrrolidine-ethanediamide backbone, limiting its conformational flexibility and hydrogen-bonding capacity.
Pyrrolidine vs. Piperidine Scaffolds :
- Piperidine-based analogs (e.g., ) exhibit higher ring flexibility and are commonly used in CNS-targeting drugs. The pyrrolidine ring in the target compound may reduce metabolic degradation compared to piperidine due to its smaller size and reduced susceptibility to oxidation.
Ethanediamide Linker :
- The ethanediamide moiety is rare in the provided analogs. Its presence in the target compound could enable dual hydrogen-bonding interactions, a feature absent in simpler acetamides (e.g., ).
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step reactions, including sulfonylation of pyrrolidine, amide coupling, and functionalization of the 4-methylphenyl group. This contrasts with the straightforward sulfonylation routes used for thiazole derivatives ().
Research Findings and Limitations
- Crystallographic Data: No direct data for the target compound are available. However, analogs like N-[4-(4-fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide () and 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () have been structurally characterized, highlighting the importance of aromatic stacking and hydrogen bonding in their solid-state arrangements.
- Pharmacological Potential: Piperidine and pyrrolidine derivatives () are often explored for CNS and antimicrobial applications. The target compound’s thiophene-sulfonyl group may expand its utility in targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
- Knowledge Gaps: Absence of solubility, stability, or bioactivity data for the target compound limits definitive comparisons. Further studies using techniques like X-ray crystallography (via SHELX programs, ) or enzymatic assays are needed.
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